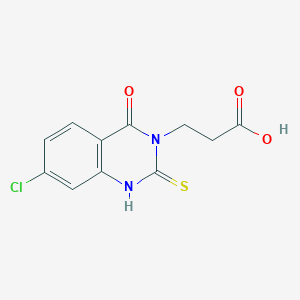

3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S/c12-6-1-2-7-8(5-6)13-11(18)14(10(7)17)4-3-9(15)16/h1-2,5H,3-4H2,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPJYBDYCYZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)N(C2=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with chloroacetic acid under acidic conditions[_{{{CITATION{{{_2{Synthesis and structure of ethyl 2-(4-oxo-3-phenyl-3,4-dihydro ....

Introduction of Chloro and Sulfanyl Groups: Chlorination and sulfanylation reactions are performed to introduce the respective functional groups at the appropriate positions on the quinazolinone ring.

Attachment of Propanoic Acid: The final step involves the attachment of the propanoic acid moiety to the quinazolinone core through a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid can be used to study the biological activity of quinazoline derivatives. It may serve as a lead compound for the development of new drugs.

Medicine: This compound has potential medicinal applications, particularly in the treatment of various diseases. Its biological activity can be explored for therapeutic purposes, such as in the development of anticancer, antimicrobial, or anti-inflammatory agents.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological system and the context in which the compound is used.

Comparison with Similar Compounds

3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound lacks the chloro group present in 3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid.

3-(7-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a similar structure but lacks the sulfanyl group.

3-(7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a different position for the sulfanyl group compared to the target compound.

Uniqueness: this compound is unique due to the presence of both chloro and sulfanyl groups at specific positions on the quinazolinone ring. This combination of functional groups contributes to its distinct chemical and biological properties.

Biological Activity

3-(7-Chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid is a synthetic compound with notable potential in medicinal chemistry, particularly as an anticancer agent. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 284.72 g/mol. Its structure features a quinazoline core with functional groups that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₃S |

| Molecular Weight | 284.72 g/mol |

| CAS Number | 852940-56-8 |

| Minimum Purity | 95% |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest it inhibits the proliferation of various cancer cell lines, likely through interference with cellular signaling pathways involved in tumor growth.

-

Mechanism of Action :

- Inhibition of Tumor Cell Proliferation : The compound appears to disrupt key signaling pathways that promote cancer cell survival and proliferation.

- Interaction with Biological Targets : Its unique functional groups may enhance binding to specific targets within cancer cells, increasing its efficacy.

-

Case Studies :

- In vitro studies demonstrated that the compound effectively inhibited growth in several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a promising potency compared to existing anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances reactivity and binding affinity |

| Sulfanyl Group | Contributes to unique biological interactions |

| Quinazoline Core | Provides a scaffold for anticancer activity |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the quinazoline core.

- Introduction of the chloro and sulfanyl groups.

- Attachment of the propanoic acid moiety.

Careful control of reaction conditions is crucial for achieving high yields and purity.

Research Findings

Recent studies have focused on the following aspects:

- Antiproliferative Activity : The compound was tested against various cancer cell lines, demonstrating significant inhibition rates.

- Potential Side Effects : While promising, further research is needed to evaluate potential side effects and long-term efficacy in vivo.

- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds indicate that this compound may offer unique advantages in terms of potency and selectivity against cancer cells .

Q & A

Basic: What are the key considerations for synthesizing 3-(7-chloro-4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid?

Methodological Answer:

Synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by functionalization. Critical steps include:

- Chlorination : Introducing the 7-chloro substituent via electrophilic substitution (e.g., using POCl₃ or Cl₂ gas under controlled conditions) .

- Sulfanyl Group Incorporation : Thiolation at position 2 using sulfurizing agents like Lawesson’s reagent or P₄S₁₀ .

- Propanoic Acid Attachment : Alkylation or Michael addition to introduce the propanoic acid moiety. Purity is verified via HPLC (≥95%) and NMR to confirm regioselectivity .

Basic: How can structural ambiguities in this compound be resolved using crystallography?

Methodological Answer:

X-ray crystallography with programs like SHELXL (for refinement) and SHELXS (for structure solution) is ideal for resolving ambiguities in the quinazolinone core or substituent positions . Key parameters:

- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Twinned Data Handling : SHELXL’s twin refinement tools are robust for managing pseudo-merohedral twinning .

- Validation : Cross-check with spectroscopic data (e.g., ¹³C NMR for carbonyl groups at ~170 ppm) .

Basic: What physicochemical properties (e.g., pKa, solubility) are critical for in vitro assays?

Methodological Answer:

- pKa Determination : The propanoic acid group (expected pKa ~4.6–4.8) and sulfanyl group (~6.5–7.2) influence ionization. Use potentiometric titration or UV-pH profiling .

- Solubility : Low aqueous solubility (common in quinazolines) can be mitigated with DMSO or cyclodextrin complexes. LogP values (predicted ~2.8) guide solvent selection .

Advanced: How does the sulfanyl group influence metabolic stability compared to oxygen analogs?

Methodological Answer:

The sulfanyl group undergoes slower oxidation than ethers, reducing first-pass metabolism. Key pathways:

- Phase I Metabolism : Sulfoxidation (via CYP450 enzymes) to sulfoxide derivatives.

- Phase II Conjugation : Glucuronidation or sulfation at the propanoic acid group, as observed in structurally similar 3-(4-hydroxyphenyl)propanoic acid derivatives .

- β-Oxidation : The propanoic acid chain may undergo β-oxidation to shorter-chain metabolites, detectable via LC-MS/MS .

Advanced: How can computational modeling predict binding interactions with kinase targets?

Methodological Answer:

- Docking Studies : Use Schrödinger or AutoDock Vina to model interactions with kinases (e.g., EGFR). The quinazolinone core mimics ATP’s adenine binding.

- MD Simulations : Assess stability of the sulfanyl group in hydrophobic pockets (e.g., 100-ns simulations in GROMACS) .

- QSAR : Correlate substituent electronegativity (Cl, SH) with inhibitory activity using Hammett σ constants .

Advanced: How to address contradictory bioactivity data in different cell lines?

Methodological Answer:

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions.

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolite Interference : Test for phase I/II metabolites (e.g., sulfoxides) using LC-MS-based activity screening .

Advanced: What analytical strategies differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to identify crystalline vs. amorphous phases.

- Thermal Analysis : DSC/TGA detects melting point variations (>5°C differences indicate polymorphism).

- Solid-State NMR : ¹H-¹³C CP/MAS NMR resolves hydrogen-bonding networks in the quinazolinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.